molecular formula C9H13NO2 B1624183 2,5-Diethoxypyridine CAS No. 408338-50-1

2,5-Diethoxypyridine

Cat. No.: B1624183
CAS No.: 408338-50-1
M. Wt: 167.2 g/mol
InChI Key: CEAFWVOLIUXDQV-UHFFFAOYSA-N
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Description

2,5-Diethoxypyridine is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, where two ethoxy groups are substituted at the 2 and 5 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diethoxypyridine can be synthesized through several methods. One common approach involves the direct alkylation of 2,5-dihydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.

Another method involves the use of a one-pot synthesis where 2,5-dihydroxypyridine is reacted with diethyl sulfate in the presence of a base. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high throughput. The process involves the same basic reactions as the laboratory methods but is scaled up and optimized for industrial efficiency. Catalysts and optimized reaction conditions are used to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxypyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2,5-Diethoxypyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It serves as a ligand in coordination chemistry, forming complexes with metal ions that can be studied for their biological activity.

    Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-diethoxypyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxypyridine: Similar in structure but with methoxy groups instead of ethoxy groups.

    2,5-Dihydroxypyridine: The parent compound with hydroxyl groups instead of ethoxy groups.

    2,5-Dimethylpyridine: Similar pyridine derivative with methyl groups.

Uniqueness

2,5-Diethoxypyridine is unique due to the presence of ethoxy groups, which impart different steric and electronic properties compared to methoxy or hydroxyl groups. These differences can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in synthesis and drug design.

Properties

IUPAC Name

2,5-diethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-5-6-9(10-7-8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAFWVOLIUXDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428391
Record name 2,5-diethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408338-50-1
Record name 2,5-diethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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